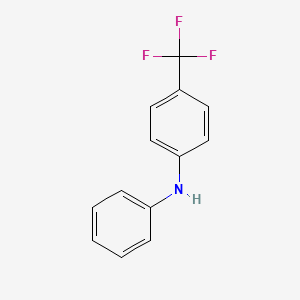

N-phenyl-4-(trifluoromethyl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-phenyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBLLVOSVHORQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457303 | |

| Record name | Benzenamine, N-phenyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53451-87-9 | |

| Record name | Benzenamine, N-phenyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Development for N Phenyl 4 Trifluoromethyl Aniline and Analogues

Established Synthetic Routes to N-Phenyl-4-(trifluoromethyl)aniline Scaffolds

Palladium-Catalyzed Cross-Coupling Strategies

The Buchwald-Hartwig amination stands as a powerful and widely adopted method for the formation of carbon-nitrogen (C-N) bonds, proving highly effective for synthesizing this compound. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org

A common approach involves the coupling of 4-bromobenzotrifluoride (B150022) with aniline (B41778) or its derivatives. The choice of ligand is crucial for the efficiency of the reaction, with sterically hindered phosphine (B1218219) ligands often providing superior results. wikipedia.org The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines with diverse aryl partners under increasingly mild conditions. wikipedia.org The reaction mechanism generally proceeds through an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired diarylamine product. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Synthesis of N-Aryl Amines

| Aryl Halide/Triflate | Amine | Catalyst System | Product | Yield (%) | Reference |

| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ / BrettPhos | This compound | Not Specified | |

| 3-Bromobenzotrifluoride | p-Toluidine | Not Specified | 3-Trifluoromethyl-N-(4-methylphenyl)aniline | 92 | acs.org |

| Bromobenzene | Diphenylamine (B1679370) | [Pd(allyl)Cl]₂ / t-BuXPhos | Triphenylamine | 98 | nih.gov |

This table provides illustrative examples of the versatility of palladium-catalyzed cross-coupling for the synthesis of various N-aryl amines.

Nucleophilic Aromatic Substitution Reactions Utilizing Fluorinated Precursors

Nucleophilic aromatic substitution (SNAr) provides a transition-metal-free pathway to this compound. This method relies on the reaction of an electron-deficient aryl fluoride (B91410), such as 4-fluorobenzotrifluoride, with an amine. The strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards nucleophilic attack by the amine.

The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid generated during the reaction. The efficiency of the SNAr reaction can be influenced by the solvent, temperature, and the nature of the amine. While this method avoids the use of expensive transition metal catalysts, it is generally limited to highly activated aryl fluorides. Polyfluoroarenes, for instance, readily undergo SNAr reactions with amines to produce the corresponding aniline derivatives. nih.gov A process for preparing 2-nitro-4-trifluoromethylaniline involves the reaction of 4-chloro-3-nitro-benzotrifluoride with aqueous ammonia (B1221849) at elevated temperatures, optionally in the presence of a copper catalyst. google.com

Direct Trifluoromethylation of Aniline Derivatives

Direct trifluoromethylation of aniline derivatives represents a more atom-economical approach to synthesizing trifluoromethylated anilines. These methods introduce the trifluoromethyl group directly onto the aniline scaffold, avoiding the need for pre-functionalized starting materials.

Various reagents and methods have been developed for direct trifluoromethylation. One notable approach involves the use of electrophilic trifluoromethylating agents, such as Togni or Umemoto reagents. Another strategy is the copper-catalyzed trifluoromethylation of aryl halides or boronic acids. More recently, radical trifluoromethylation methods have gained prominence. For instance, a one-pot synthesis of trifluoromethyl amines has been reported using CF₃SO₂Na as the trifluoromethyl source. rsc.org Additionally, a two-step procedure for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been developed, involving O-trifluoromethylation followed by a thermally induced intramolecular OCF₃-migration. jove.comnih.gov

Condensation Reactions with Trifluoromethylated Aldehydes and Ketones

Condensation reactions between anilines and trifluoromethylated carbonyl compounds, followed by reduction, offer another route to this compound and its analogues. This method first involves the formation of a Schiff base (imine) intermediate through the condensation of an aniline with a trifluoromethylated aldehyde or ketone.

The resulting imine can then be reduced to the corresponding secondary amine using various reducing agents, such as sodium borohydride. The success of this method depends on the stability of the trifluoromethylated carbonyl compound and the reactivity of the aniline.

Development of Novel Synthetic Approaches

Radical Cascade Reactions in this compound Synthesis

Radical cascade reactions have emerged as a powerful tool for the construction of complex molecules, including this compound analogues. These reactions involve a sequence of intramolecular and/or intermolecular radical additions, often initiated by a photoredox catalyst or a radical initiator.

For example, a photocatalytic approach has been developed for the trifluoromethylamidation of various substrates, including arenes, using N-(N-CF₃ imidoyloxy) pyridinium (B92312) salts as precursors for trifluoromethylamidyl radicals. nih.gov These cascade processes can offer high efficiency and stereoselectivity, allowing for the rapid assembly of intricate molecular architectures from simple starting materials. organic-chemistry.org The development of such novel synthetic strategies continues to expand the toolkit available for the synthesis of this important class of compounds.

Photocatalytic Strategies for C-H Functionalization and Amidation

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of carbon-nitrogen bonds, offering a mild and efficient alternative to traditional methods. nih.govrsc.org These strategies often involve the direct functionalization of C-H bonds, a process that enhances atom economy by avoiding the pre-functionalization of starting materials. rsc.orgescholarship.org

One notable approach involves the use of a dual nickel and photoredox catalyst system to achieve the arylation of α-amino C(sp³)–H bonds. rsc.orgescholarship.org In this process, an iridium-based photocatalyst, upon excitation with blue light, generates an α-amino radical from an N-aryl amine. This radical then engages with a nickel catalyst that has undergone oxidative addition with an aryl halide. The subsequent reductive elimination from the nickel center furnishes the desired N-aryl amine product. rsc.org This method has proven effective for a range of aryl halides and N-aryl amines, highlighting its potential for creating complex molecules. rsc.orgescholarship.org

Another innovative photocatalytic strategy focuses on the dehydrogenation of allylic amines to synthesize N-aryl amines. nih.govrsc.org This method utilizes a visible-light-induced photoredox catalytic system with C₆F₅I acting as a hydrogen-atom acceptor. This approach is particularly advantageous as it operates under mild conditions and effectively suppresses side reactions, which can be a challenge due to the reactivity of the N-aryl amine products. nih.govrsc.org Mechanistic studies suggest a synergistic interplay of single-electron and hydrogen-atom transfers, with a crucial back-electron transfer process that protects the product from further oxidation. nih.govrsc.org

The direct trifluoromethylamidation of arenes has also been achieved using photocatalysis. nih.gov This involves the generation of trifluoromethylamidyl radical precursors from N-(N-CF₃ imidoyloxy) pyridinium salts. nih.gov These precursors can then react with a variety of substrates, including arenes, to form N-CF₃ amides under mild photoredox conditions. nih.gov

Furthermore, the generation of trifluoromethyl nitrene from azidotrifluoromethane via visible light photocatalysis has been demonstrated for the aziridination of alkenes. nih.gov This method provides access to previously unknown aziridines substituted with a trifluoromethyl group on the nitrogen atom, opening new avenues for the synthesis of novel N-CF₃ compounds. nih.gov

| Method | Catalyst System | Key Features | Substrates | Products |

|---|---|---|---|---|

| α-Amino C-H Arylation | Nickel and Iridium-based photocatalyst | Direct C-H functionalization, mild conditions | N-aryl amines, aryl halides | Benzylic amines |

| Dehydrogenation of Allylic Amines | Visible-light photoredox catalyst with C₆F₅I | Suppresses side reactions, controlled dehydrogenation | Allylic amines | N-aryl amines |

| Trifluoromethylamidation | Photoredox catalysis with N-(N-CF₃ imidoyloxy) pyridinium salts | Direct introduction of N-CF₃ amide group | (Hetero)arenes, alkenes, alkynes | N-CF₃ amides |

| Alkene Aziridination | Visible light photocatalysis with azidotrifluoromethane | Generation of trifluoromethyl nitrene | Alkenes | N-trifluoromethyl aziridines |

Reaction Optimization and Selectivity Control

Optimizing reaction conditions is paramount to achieving high yields and selectivity in the synthesis of this compound and its derivatives. This involves careful control over various parameters to influence the stereochemical and regiochemical outcomes of the reaction.

Achieving stereochemical control is a significant challenge in chemical synthesis. In the context of this compound analogues, asymmetric organocatalysis has proven to be a valuable tool for synthesizing stereopure compounds. nih.gov For instance, the synthesis of a chiral multi-target antidiabetic agent, 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione, was accomplished with a high enantiomeric ratio (99:1) using this approach. nih.gov The stereochemistry of such complex molecules can be confirmed using techniques like chiral High-Performance Liquid Chromatography (HPLC). nih.gov

The synthesis of chiral sulfonimidamides, which are bioisosteres of sulfonamides, also highlights the importance of stereocontrol. wur.nl Enantiospecific substitution of chiral sulfonimidoyl fluorides with anilines, facilitated by a calcium catalyst, proceeds with inversion of the stereocenter at the sulfur atom. wur.nl This method allows for the synthesis of highly enantioenriched sulfonimidamides. wur.nl

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is crucial for synthesizing specific isomers of this compound. For example, in the photocatalytic trifluoromethylation of aniline derivatives, the position of the trifluoromethyl group on the aromatic ring can be directed. conicet.gov.ar Using Togni's reagent and an iridium photocatalyst, trifluoromethylation often occurs at the positions most susceptible to electrophilic attack. conicet.gov.ar

Similarly, the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H- nih.govrsc.orgrsc.org-triazoles through a 1,3-dipolar cycloaddition demonstrates high regioselectivity. researchgate.net The use of a copper(I) catalyst ensures the exclusive formation of the 1,4-disubstituted product, with no 1,5-disubstituted isomer being formed. researchgate.net

The reaction of 4-(trifluoromethyl)aniline (B29031) with Grignard reagents can lead to the formation of 4-(trialkylmethyl)anilines through a series of fluoride elimination and addition steps, showcasing a different aspect of regiocontrol where the trifluoromethyl group is transformed. researchgate.net

| Reaction Type | Key Control Element | Outcome | Example |

|---|---|---|---|

| Asymmetric Synthesis | Chiral organocatalyst | High enantiomeric ratio | Synthesis of stereopure antidiabetic agent |

| Enantiospecific Substitution | Calcium-catalyzed reaction of chiral sulfonimidoyl fluorides | Inversion of stereocenter at sulfur | Synthesis of enantioenriched sulfonimidamides |

| Photocatalytic Trifluoromethylation | Photocatalyst and reagent choice | Regioselective C-H trifluoromethylation | Trifluoromethylation of aniline derivatives |

| 1,3-Dipolar Cycloaddition | Copper(I) catalyst | Exclusive formation of 1,4-disubstituted triazole | Synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H- nih.govrsc.orgrsc.org-triazoles |

Scalability and Process Development Considerations

The transition from a laboratory-scale synthesis to an industrial process requires careful consideration of economic and environmental factors. google.com An ideal industrial synthesis for compounds like this compound should utilize readily available and inexpensive starting materials. google.com For instance, a process for synthesizing a related compound, N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide, was developed with these principles in mind, starting from easily accessible materials. google.com

The scalability of a synthetic method is a key determinant of its industrial viability. A base-free amidation protocol using DAST (Diethylaminosulfur trifluoride) for the synthesis of various amides, including those derived from 4-(trifluoromethyl)aniline, has been shown to be scalable. acs.orgacs.org Gram-scale synthesis using this method achieved yields comparable to smaller-scale reactions, demonstrating its efficiency and potential for larger production. acs.org

Furthermore, process development often involves optimizing reaction conditions to maximize yield and purity while minimizing waste. For example, a new method for preparing 4-amino-2-trifluoromethylbenzonitrile from m-trifluoromethyl fluorobenzene (B45895) was developed with a focus on simplicity, a short reaction route, and high purity of the final product, achieving a total yield of 73-75%. google.com This process also minimizes harmful byproducts, making it more environmentally friendly. google.com

Mechanistic Investigations of Reactivity and Transformations Involving N Phenyl 4 Trifluoromethyl Aniline Systems

Nucleophilic Reactivity and Sigma (σ)-Complex Formation

The nucleophilicity of the secondary amine in N-phenyl-4-(trifluoromethyl)aniline is a key determinant of its participation in substitution and addition reactions. This reactivity is intrinsically linked to the formation of transient intermediates, most notably the Meisenheimer or σ-complex in nucleophilic aromatic substitution (SNAr) reactions.

Kinetics and Thermodynamics of Adduct Formation

The general mechanism can be depicted as follows:

Step 1 (Formation of σ-complex): The nucleophilic amine attacks the electrophilic aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex).

Step 2 (Expulsion of Leaving Group): The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

For many SNAr reactions involving aniline (B41778) nucleophiles, the process can be base-catalyzed, where a base assists in the deprotonation of the zwitterionic intermediate. rsc.org The kinetics of such reactions can be complex, with the rate-limiting step potentially shifting from the formation of the Meisenheimer complex to its decomposition, depending on the specific reactants and conditions. researchgate.netchemsrc.com

Influence of Substituent Effects on Reactivity (e.g., Trifluoromethyl Group)

The trifluoromethyl (-CF₃) group on the phenyl ring of this compound exerts a profound influence on its nucleophilic reactivity. As a potent electron-withdrawing group, the -CF₃ substituent deactivates the attached phenyl ring towards electrophilic attack but, more importantly in this context, it reduces the basicity and nucleophilicity of the amine nitrogen through inductive and resonance effects. scbt.com This diminished nucleophilicity leads to a slower rate of σ-complex formation compared to unsubstituted or electron-donating group-substituted anilines.

Table 1: Influence of Substituents on Aniline Basicity

| Compound | pKa of Conjugate Acid | Effect of Substituent |

| Aniline | 4.62 | Reference |

| 4-Methoxyaniline | 5.36 | Electron-donating, increases basicity |

| 4-Nitroaniline | 1.00 | Electron-withdrawing, decreases basicity |

| 4-(Trifluoromethyl)aniline (B29031) | 2.75 | Strongly electron-withdrawing, significantly decreases basicity |

Data sourced from multiple references. cymitquimica.com

The data in Table 1 illustrates the significant reduction in basicity caused by the -CF₃ group, which correlates with its reduced nucleophilicity.

Aryl-H/D Exchange Mechanisms

Aryl-H/D exchange provides valuable insight into the reactivity of the aromatic C-H bonds in this compound. This isotopic labeling can occur on either the phenyl or the trifluoromethyl-substituted phenyl ring under appropriate conditions. The general mechanism for hydrogen-deuterium exchange in aromatic amines involves an equilibrium between a "closed" state, where the amide hydrogen is not readily exchangeable, and an "open," solvent-accessible state where exchange can occur. nih.govnih.govwvu.edu

The exchange is typically facilitated by a deuterium (B1214612) source, such as deuterated water (D₂O) or a deuterated acid like trifluoroacetic acid (CF₃COOD), and can be catalyzed by acid or base. nih.govwikipedia.org For anilines, the acid-catalyzed H-D exchange can proceed through two primary pathways:

Electrophilic substitution on the free amine: The more nucleophilic, unprotonated aniline undergoes electrophilic attack by a deuteron (B1233211) (D⁺). This pathway is generally faster and is favored for deactivated anilines. nih.gov

Electrophilic substitution on the anilinium ion: The protonated anilinium ion, which is highly deactivated, undergoes exchange at a much slower rate. nih.gov

Given the reduced basicity of this compound due to the -CF₃ group, the H/D exchange is expected to proceed predominantly through the free amine pathway. The exchange will occur at the positions most activated by the amine group, which are the ortho and para positions of the unsubstituted phenyl ring. The trifluoromethyl-substituted ring is significantly deactivated towards electrophilic attack, making H/D exchange on that ring less favorable.

Radical Intermediates and Reaction Pathways

This compound and its derivatives can participate in reactions involving radical intermediates, particularly under photoredox catalysis conditions. nih.govresearchgate.net These reactions often involve the generation of a radical cation of the aniline derivative through a single-electron transfer (SET) process.

A plausible mechanism for the involvement of this compound in a photoredox-catalyzed reaction involves the following steps:

Excitation of Photocatalyst: A photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and is excited to a higher energy state.

Single-Electron Transfer (SET): The excited photocatalyst can be quenched by this compound via an oxidative or reductive cycle. In an oxidative quenching cycle, the excited photocatalyst oxidizes the aniline to its corresponding radical cation.

Radical Reaction: The generated radical cation can then undergo further reactions, such as coupling with another radical or participating in a radical cascade.

Electrophilic Reactivity Patterns and Functionalization

The electrophilic substitution of this compound is a complex process due to the competing electronic effects of the activating amino group and the deactivating trifluoromethyl-substituted phenyl group. The secondary amine is a strong activating group and directs electrophiles to the ortho and para positions of the unsubstituted phenyl ring. acs.orgnih.gov Conversely, the trifluoromethyl group is a strong deactivating group, making the phenyl ring to which it is attached significantly less reactive towards electrophiles.

Therefore, electrophilic functionalization, such as nitration or halogenation, is expected to occur predominantly on the unsubstituted phenyl ring. However, the strong activating nature of the amine group can lead to side reactions and over-substitution. google.com For example, direct nitration of anilines with a mixture of nitric acid and sulfuric acid can lead to the formation of a significant amount of the meta-isomer due to the protonation of the amine group to form the meta-directing anilinium ion. youtube.com Furthermore, oxidation of the aniline can occur under the harsh acidic and oxidizing conditions. google.com

To achieve selective para-substitution, it is often necessary to protect the amine group, for instance, by acetylation. The resulting acetanilide (B955) is still an ortho, para-director, but its activating effect is attenuated, allowing for more controlled electrophilic substitution. The protecting group can then be removed by hydrolysis. A known example is the preparation of 4-nitro-3-trifluoromethylaniline, which involves the nitration of m-trifluoromethyl acetanilide followed by deprotection. google.com

Amine Nitrogen Reactivity (e.g., N-deprotonation, coordination)

The reactivity of the nitrogen atom in this compound is central to its chemical behavior, encompassing its basicity (and the acidity of its conjugate acid), its ability to be deprotonated, and its capacity to act as a ligand in coordination complexes.

The presence of the electron-withdrawing trifluoromethyl group significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to aniline or N-phenylaniline. researchgate.netcymitquimica.com The pKb of 4-(trifluoromethyl)aniline is reported to be 11.23, which corresponds to a pKa of 2.77 for its conjugate acid. chemicalbook.com This indicates that this compound is a weak base.

The acidity of the N-H proton is correspondingly increased, making N-deprotonation feasible with a sufficiently strong base. This deprotonation generates an anilide anion, which can then act as a potent nucleophile in various reactions.

The lone pair of electrons on the nitrogen atom allows this compound to function as a ligand in coordination complexes with transition metals. While specific complexes with this compound are not extensively documented, the coordination chemistry of anilines and more complex ligands containing aniline moieties is well-established. researchgate.netacs.orgnih.govdigitellinc.com The nitrogen atom can donate its lone pair to a metal center, forming a coordinate covalent bond. The strength and nature of this coordination are influenced by the electronic properties of the ligand and the metal ion. The reduced basicity of the nitrogen in this compound would likely result in weaker coordination compared to more basic anilines.

Hydrolytic Stability and Decomposition Pathways (e.g., hydrolysis of the trifluoromethyl group)

The hydrolytic stability of this compound is a critical factor in its environmental persistence and metabolic fate. While the trifluoromethyl group is generally considered stable, it can undergo transformation under certain conditions.

The trifluoromethyl group is known to be robust and is often incorporated into molecules to enhance properties like lipophilicity and metabolic stability. However, its stability is not absolute and can be influenced by the surrounding chemical environment and reaction conditions. For instance, while generally stable, the trifluoromethyl group can decompose under the influence of some transition metal catalysts, Lewis acids, metal hydrides, and base-catalyzed conditions. nih.gov

Studies on related trifluoromethyl-substituted arenes have shown that they can react in superacid to yield Friedel-Crafts-type products, suggesting the formation of reactive carbocationic intermediates. nih.gov This reactivity is facilitated by the benzylic-type stabilization of the carbocation. nih.gov However, electron-deficient ring systems, such as those that would be formed by protonation in superacid, are expected to be less reactive. nih.gov

In the context of aniline derivatives, the primary amine group can be diazotized and subsequently hydrolyzed to a phenol. For instance, m-trifluoromethylaniline can be converted to m-trifluoromethylphenol through diazotization followed by steam distillation hydrolysis. google.com This process, however, can be complicated by side reactions, such as the formation of tar-like byproducts, particularly in the presence of residual nitrous acid from the diazotization step. google.com

Furthermore, an unexpected incident involving the solidification and subsequent decomposition of 4-trifluoromethylaniline suggests the potential for trimer formation with the evolution of hydrogen fluoride (B91410) (HF) gas. researchgate.net This highlights that even under seemingly mild conditions, decomposition pathways can be initiated. researchgate.net

The decomposition of aromatic compounds in the environment is often mediated by microbial activity. Bacteria have evolved complex enzymatic pathways to degrade a wide range of aromatic compounds, often funneling them into central metabolic pathways. nih.gov The specific pathways for the biodegradation of this compound would likely involve initial modifications to the aniline or phenyl rings, potentially followed by the slower degradation of the recalcitrant trifluoromethyl group.

Table 1: Reactivity of Trifluoromethyl-Substituted Arenes

| Reactant/Condition | Product(s) | Observations | Reference |

| Trifluoromethyl-substituted arenes in superacid | Friedel-Crafts-type products | Formation of reactive carbocations. nih.gov | nih.gov |

| m-Trifluoromethylaniline with nitrous acid, then steam distillation | m-Trifluoromethylphenol | Potential for tar formation. google.com | google.com |

| Trifluoromethylated indoles in the presence of base | Hydrolysis of trifluoromethyl group | Demonstrates base-catalyzed hydrolysis. acs.org | acs.org |

| Trifluoromethylated triarylphosphines with fuming sulfuric acid and boric acid | Carboxylic triarylphosphines | Hydrolysis rate depends on substituent position. nih.gov | nih.gov |

| 4-Trifluoromethylaniline (solidified) upon heating | Potential trimer, HF gas | Unexpected decomposition pathway. researchgate.net | researchgate.net |

Advanced Spectroscopic and Structural Characterization of N Phenyl 4 Trifluoromethyl Aniline and Its Molecular Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of N-phenyl-4-(trifluoromethyl)aniline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive map of the molecular framework can be constructed.

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon atoms within the molecule's two aromatic rings.

In the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a series of multiplets in the range of δ 6.99-7.45 ppm. rsc.org The protons on the phenyl ring and the trifluoromethyl-substituted ring resonate at distinct chemical shifts due to the differing electronic environments. The protons on the aniline (B41778) ring (C₆H₅) typically appear as a complex multiplet, while the protons on the 4-(trifluoromethyl)phenyl ring show a characteristic pattern influenced by the strong electron-withdrawing trifluoromethyl group. rsc.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound shows signals corresponding to the aromatic carbons. Key signals include those for the carbon atom attached to the trifluoromethyl group, which appears as a quartet due to coupling with the fluorine atoms, and the carbons directly bonded to the nitrogen atom. rsc.org The chemical shifts confirm the presence of two distinct phenyl groups and the substitution pattern. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 7.45 (d, J = 8.4 Hz, 2H) | Aromatic protons on the trifluoromethyl-substituted ring |

| ¹H | 7.31 (t, J = 7.9 Hz, 1H) | Aromatic proton on the phenyl ring |

| ¹H | 7.16 – 7.11 (m, 2H) | Aromatic protons on the phenyl ring |

| ¹H | 7.07 – 6.99 (m, 3H) | Aromatic protons on the phenyl ring |

| ¹³C | 146.6 | Aromatic Carbon |

| ¹³C | 141.0 | Aromatic Carbon |

| ¹³C | 129.4 | Aromatic Carbon |

| ¹³C | 126.5 | Aromatic Carbon |

| ¹³C | 122.8 | Aromatic Carbon |

| ¹³C | 119.9 | Aromatic Carbon |

| ¹³C | 115.2 | Aromatic Carbon |

Fluorine-19 (¹⁹F) NMR is particularly important for compounds containing fluorine, such as this compound. The ¹⁹F NMR spectrum provides direct information about the electronic environment of the trifluoromethyl (CF₃) group. For related trifluoromethyl-containing aniline structures, the CF₃ group typically exhibits a sharp singlet in the ¹⁹F NMR spectrum. rsc.org The chemical shift of this signal is characteristic of the CF₃ group attached to an aromatic ring. For instance, in similar compounds, this signal appears around δ -62 to -63 ppm. rsc.org This technique is highly sensitive and allows for easy detection and quantification of the fluorinated moiety.

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling relationships within the two separate aromatic rings, confirming the positions of adjacent protons.

DEPT (Distortionless Enhancement by Polarization Transfer) helps differentiate between CH, CH₂, and CH₃ groups. In this molecule, it would confirm the presence of the CH groups in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly bonded, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying long-range (2-3 bond) couplings between protons and carbons. rsc.org This is especially useful for assigning quaternary (non-protonated) carbons, such as the carbon atom bonded to the CF₃ group and the carbons involved in the C-N-C linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which helps in determining the preferred conformation of the molecule in solution.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H Stretch | 3300-3500 | FTIR |

| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |

| Aromatic C=C Stretch | 1400-1600 | FTIR, Raman |

| C-N Stretch | 1250-1360 | FTIR |

| C-F Stretch (CF₃) | 1100-1350 (strong, multiple bands) | FTIR |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound with high precision, which serves as a confirmation of its elemental composition. rsc.org Using techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is often observed. The measured mass-to-charge ratio (m/z) can be compared to the calculated theoretical value.

Fragmentation analysis within the mass spectrometer provides structural information. The molecule typically fragments in a predictable manner. Common fragmentation pathways would involve the loss of the trifluoromethyl group or cleavage of the C-N bond, leading to characteristic fragment ions that help confirm the identity and structure of the compound.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₃H₁₀F₃N | Elemental Composition |

| Calculated Exact Mass | 251.0765 | Theoretical Mass |

| Observed Ion (ESI) | m/z = 236 [M-H]⁻ | Observed molecular ion (negative mode). rsc.org |

| Key Fragment Ions | Fragments corresponding to loss of CF₃ or cleavage of phenyl groups. | Structural Confirmation |

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides definitive data on bond lengths, bond angles, and torsional angles. Although a specific single-crystal structure for this compound was not found in the searched literature, this technique is standard for the characterization of such crystalline organic solids. iaea.org

An X-ray diffraction analysis would reveal the molecule's conformation, including the dihedral angle between the two phenyl rings, which is a critical parameter influencing its electronic and steric properties. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H group and potential π-π stacking interactions between the aromatic rings, which govern how the molecules pack in the crystal lattice. iaea.org This information is fundamental to understanding the material's bulk properties.

Computational Chemistry and Theoretical Modelling of N Phenyl 4 Trifluoromethyl Aniline and Its Derivatives

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

Quantum mechanical methods are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These studies typically involve geometry optimization to find the lowest energy conformation of the molecule.

Density Functional Theory (DFT) Calculations (e.g., B3LYP, basis set selection)

Density Functional Theory (DFT) has become a prevalent method in computational chemistry due to its favorable balance of accuracy and computational cost. acs.orgresearchgate.net The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for these types of investigations. scispace.com The selection of a basis set is also critical, as it defines the set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p) or the def2-TZVPP, which include polarization and diffuse functions, are often required to achieve accurate results, especially for properties like thermochemistry. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for an Aniline (B41778) Derivative (N-(p-diethylaminobenzylidene)p-nitroaniline) using DFT/B3LYP/6-311G

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| C-N (imine) | 1.28 |

| C=C (aromatic) | 1.38 - 1.45 |

| N-O (nitro) | 1.24 |

| Bond Angles | |

| C-N-C | 120.5 |

| O-N-O | 123.7 |

| Dihedral Angle | |

| C-C-N-C | 179.9 |

Note: Data is illustrative and based on a related aniline derivative from a computational study. nih.gov Specific values for N-phenyl-4-(trifluoromethyl)aniline would require a dedicated calculation.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio methods, Latin for "from the beginning," are based on first principles of quantum mechanics without using experimental data for parameterization. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point but neglects electron correlation. msu.su

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method used to improve upon the HF results by including electron correlation effects. wikipedia.org It is commonly applied at the second-order (MP2), third-order (MP3), or fourth-order (MP4). wikipedia.orgsmu.edu MP2 calculations, for instance, are a standard level for computing correlation energy and can be implemented for various types of wavefunctions. msu.su While computationally more demanding than DFT, these methods can offer higher accuracy for certain systems. smu.edu Studies on aniline have employed MP2 for geometry optimization to investigate the effects of conformation on electronic states. researchgate.net

Analysis of Frontier Molecular Orbitals and Electronic Properties

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govwuxibiology.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Related Properties for Aniline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| N-(p-diethylaminobenzylidene)p-nitroaniline | -5.79 | -2.85 | 2.94 |

| 4-chloro-2-(trifluoromethyl)aniline | -6.91 | -1.54 | 5.37 |

| p-aminoaniline | -4.89 | -0.29 | 4.60 |

| p-nitroaniline | -6.74 | -2.85 | 3.89 |

Note: This table compiles data from different studies on various aniline derivatives to illustrate the concept. researchgate.netnih.govnih.gov The values are method- and basis-set dependent.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. samipubco.com The MEP surface plots the electrostatic potential onto the electron density surface, with different colors indicating different potential values. Typically, red and yellow areas represent negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-deficient regions) and are prone to nucleophilic attack. samipubco.com

For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atom of the amine group and the fluorine atoms of the trifluoromethyl group, indicating these as potential sites for electrophilic or hydrogen-bond interactions. The hydrogen atom of the N-H group would exhibit a positive potential, making it a likely site for nucleophilic attack. samipubco.com

Conceptual Density Functional Theory (CDFT) Applications

Conceptual DFT (CDFT) provides a framework for defining and calculating chemical concepts and reactivity indices based on the principles of density functional theory. researchgate.net These descriptors quantify global and local reactivity. Global reactivity descriptors include electronegativity (μ), chemical hardness (η), and electrophilicity (ω), which are calculated from the energies of the HOMO and LUMO. samipubco.comresearchgate.net

These indices are powerful tools for studying organic reactivity. For example, the electrophilicity index (ω) measures the ability of a species to accept electrons, while the nucleophilicity index (N) measures its electron-donating capability. researchgate.net Local reactivity descriptors, such as Fukui functions, can identify the most reactive atomic sites within a molecule for electrophilic, nucleophilic, or radical attack. researchgate.net While specific CDFT studies on this compound were not found, the methodology has been widely applied to various aniline derivatives to understand and predict their reaction mechanisms and toxicity. researchgate.netresearchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States

Computational methods are instrumental in elucidating the intricate details of reaction mechanisms involving this compound derivatives. Theoretical studies allow for the mapping of potential energy surfaces, identifying transition states, and calculating activation energies, which are critical for understanding reaction kinetics and selectivity.

For instance, in the context of synthesizing derivatives, theoretical models can predict the most likely pathways for chemical transformations. This includes electrophilic and nucleophilic substitution reactions where the trifluoromethyl group significantly influences the reactivity of the aniline ring. The strong electron-withdrawing nature of the -CF3 group can direct incoming electrophiles and affect the stability of reaction intermediates. nih.gov

Furthermore, computational studies have been employed to investigate complex multi-step reactions. For example, in the synthesis of pyrazole (B372694) derivatives from trifluoromethyl phenyl compounds, theoretical calculations can help rationalize the observed product distributions by modeling the transition states of competing reaction pathways. nih.gov Similarly, in transition metal-catalyzed reactions, such as the Rh(III)-catalyzed [3+2] annulation of N-sulfonyl ketimines with β-CF3-enones, density functional theory (DFT) calculations can elucidate the stereochemistry of the resulting spirocycles by analyzing the transition state geometries. mdpi.com

The table below presents a conceptual example of how theoretical calculations can be used to compare the activation energies of different proposed reaction pathways for a hypothetical reaction involving a derivative of this compound.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Pathway A: Ortho-substitution | TS-Ortho | 25.3 |

| Pathway B: Meta-substitution | TS-Meta | 35.1 |

| Pathway C: Para-substitution | TS-Para | 28.7 |

This is a hypothetical data table for illustrative purposes.

Investigation of Intra- and Intermolecular Interactions (e.g., Non-Covalent Interactions)

Theoretical modeling is a powerful tool for investigating the subtle yet significant intra- and intermolecular interactions that govern the structure and properties of this compound and its derivatives. These non-covalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in molecular recognition and crystal packing.

Studies on aniline-phenol cocrystals have demonstrated the importance of the [⋯O—H⋯N—H⋯]₂ tetramer supramolecular synthon, which is a recurring hydrogen-bonding pattern. nih.gov Computational analyses can quantify the strength of these hydrogen bonds and predict the most stable crystal structures. rsc.org

In derivatives of this compound, the presence of the trifluoromethyl group and other substituents can lead to specific intramolecular interactions. For example, in certain fluoroquinazolines, a weak intramolecular N-H···F hydrogen bond has been characterized through a combination of experimental and theoretical methods. escholarship.orgnih.gov DFT calculations are essential for determining the geometry and energetic favorability of such interactions. nih.gov

Below is a conceptual table illustrating the calculated interaction energies for different non-covalent interactions in a hypothetical dimer of this compound.

| Interaction Type | Calculated Interaction Energy (kcal/mol) |

| N-H···π | -2.5 |

| π-π stacking | -4.2 |

| C-H···F | -1.8 |

This is a hypothetical data table for illustrative purposes.

Correlation of Theoretical Predictions with Experimental Spectroscopic Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental data to validate both the theoretical models and the experimental assignments. For this compound and its derivatives, theoretical calculations of vibrational (FT-IR and FT-Raman) and electronic (UV-Vis) spectra are commonly performed.

DFT calculations are widely used to compute harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled to improve agreement with experimental values, aiding in the assignment of complex vibrational spectra. researchgate.net The influence of substituents and their positions on the vibrational modes of the aniline ring can be systematically studied and explained through these theoretical models. nih.gov

Similarly, time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. scientific.net By calculating the energies of electronic transitions, researchers can interpret experimental UV-Vis spectra and understand the nature of the molecular orbitals involved (e.g., HOMO-LUMO transitions). nih.govsemanticscholar.org The agreement between calculated and experimental spectra provides confidence in the optimized molecular geometry and electronic structure obtained from the theoretical calculations. researchgate.net

The following table shows a conceptual comparison between experimental and theoretically calculated vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |

| N-H Stretch | 3450 | 3455 |

| C-N Stretch | 1320 | 1315 |

| C-F Symmetric Stretch | 1130 | 1125 |

| Phenyl Ring C=C Stretch | 1605 | 1600 |

This is a hypothetical data table for illustrative purposes.

Influence of Trifluoromethyl Group on Electronic and Steric Properties

The trifluoromethyl (-CF3) group exerts a profound influence on the electronic and steric properties of this compound, which is a central theme in its computational analysis.

Electronic Effects: The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect. nih.gov This electron-withdrawing nature significantly impacts the electronic properties of the aniline moiety. Computational studies, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution within the molecule, revealing the extent of electron delocalization and the polarization of bonds. nih.gov The presence of the -CF3 group increases the acidity of the N-H protons and decreases the basicity of the nitrogen atom. It also enhances the electrophilic character of the aromatic ring, influencing its reactivity in substitution reactions. nih.gov

Steric Effects: The trifluoromethyl group is bulkier than a methyl group. mdpi.com Its steric hindrance can affect the conformation of the molecule and influence the stereoselectivity of reactions. nih.gov Computational modeling allows for the calculation of steric parameters and the visualization of molecular conformations, providing insights into how the bulky -CF3 group can shield certain reactive sites or favor specific spatial arrangements. mdpi.comresearchgate.net For example, in polymerization catalysis, the steric hindrance of substituents on aniline moieties can significantly impact the stereoregularity of the resulting polymer. mdpi.com In reactions involving the formation of new stereocenters, the steric bulk of the -CF3 group can play a crucial role in determining the diastereomeric ratio of the products. mdpi.com

The table below summarizes key computational descriptors that illustrate the electronic and steric influence of the trifluoromethyl group in this compound compared to aniline.

| Property | Aniline | This compound |

| Calculated Dipole Moment (Debye) | 1.53 | 3.85 |

| NBO Charge on Nitrogen | -0.85 | -0.78 |

| HOMO-LUMO Energy Gap (eV) | 5.6 | 5.2 |

| van der Waals Volume of Substituent (ų) | 17.1 (H) | 42.6 (CF₃) |

This is a hypothetical data table for illustrative purposes.

Advanced Applications and Functionalization Studies of N Phenyl 4 Trifluoromethyl Aniline in Materials and Catalysis

Coordination Chemistry Applications

While not typically employed as a simple monodentate ligand, N-phenyl-4-(trifluoromethyl)aniline is a pivotal precursor for constructing sophisticated multidentate ligands. Its derivatives are integral to the synthesis of metal complexes with tailored electronic and catalytic properties. The inherent reactivity of the amine group and the phenyl rings allows for the assembly of complex ligand architectures that subsequently coordinate with various metal centers.

This compound as a Ligand Precursor for Metal Complexation

The primary role of this compound in coordination chemistry is as a structural foundation for more elaborate ligands. Organic compounds containing carbon-nitrogen bonds, like amines, can act as ligands for metal ions to form coordination complexes. wikipedia.org The aniline (B41778) nitrogen possesses a lone pair of electrons, making it a potential coordination site. wikipedia.org However, its true value lies in its use to synthesize larger, often heterocyclic, systems that are then used to chelate metals. For instance, derivatives of trifluoromethyl-aniline are used to build N-aryl-2-trifluoromethyl-quinazoline-4-amine structures. researchgate.netnih.gov These quinazoline (B50416) derivatives are designed to act as ligands for specific biological targets, such as in the development of potential anticancer agents. researchgate.netnih.gov Similarly, related substituted anilines are precursors for α-diimine ligands, which are used to create nickel precatalysts for polymerization reactions.

Synthesis and Characterization of Metal-N-Phenyl-4-(trifluoromethyl)aniline Complexes

The synthesis of metal complexes typically involves the reaction of a ligand with a metal salt in a suitable solvent. nih.gov In the case of this compound, the focus is on complexes formed from its more complex derivatives.

Researchers have successfully synthesized and characterized a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives designed as potential inhibitors for Werner (WRN) helicase, a target in cancer therapy. researchgate.netnih.gov These compounds, built from trifluoromethyl aniline precursors, were evaluated for their antiproliferative activity against various cancer cell lines. nih.gov The synthesis involves multi-step reactions to construct the quinazoline core, which then acts as the chelating agent.

Another class of relevant complexes includes those derived from triazoles. While not directly using this compound, the synthesis of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol and its subsequent complexation with metals like Ni(II), Cu(II), and Zn(II) illustrates a common strategy. nih.gov The triazole ligand in these cases acts as a bidentate agent, coordinating through sulfur and an amine group. nih.gov This highlights the general principle of using amine-containing heterocycles, often synthesized from aniline-type precursors, for metal complexation. nih.gov

Role of Trifluoromethyl Group in Modulating Ligand Electronic Properties and Coordination Behavior

The trifluoromethyl (CF₃) group is a powerful modulator of a molecule's physicochemical properties. nih.gov It is strongly electron-withdrawing, which significantly impacts the electronic environment of the ligand. nih.gov

When attached to the phenyl ring of an aniline, the CF₃ group decreases the electron density on the ring and, by extension, on the amine's nitrogen atom. This reduction in basicity affects the nitrogen's ability to donate its lone pair of electrons to a metal center, thereby influencing the stability and reactivity of the resulting coordination complex. wikipedia.org In aromatic amines, the nitrogen lone pair often conjugates with the aryl substituent, and an electron-withdrawing group like CF₃ enhances this effect, making the nitrogen less available for coordination. wikipedia.org

This electronic modulation is a key tool in catalyst design. For example, in α-diimine nickel complexes used for ethylene (B1197577) polymerization, tuning the electronic properties of the N-aryl substituents is crucial for controlling the catalytic activity and the properties of the resulting polymer. The CF₃ group's ability to create a more electron-deficient metal center can alter reaction kinetics and product selectivity. This strategic placement of fluorine-containing units is a critical aspect of modern drug and materials development. nih.gov

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

Beyond coordination chemistry, this compound is a cornerstone intermediate for synthesizing a diverse array of functional organic molecules, particularly fluorinated heterocycles and substituted amides and lactams. Its utility stems from the predictable reactivity of the aniline moiety in cyclization and coupling reactions.

Synthesis of Fluorinated Heterocycles (e.g., Quinazolines, Thiazoles, Pyrazoles)

The construction of heterocyclic rings is a fundamental objective in medicinal and agrochemical research. This compound and its close derivatives serve as invaluable starting materials for creating these complex scaffolds.

Quinazolines: A significant application is in the synthesis of quinazoline derivatives. Researchers have developed synthetic routes to N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives, which show promise as antitumor agents. researchgate.net Another study reports the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, an important biological molecule, starting from a related quinazoline intermediate. nih.govambeed.com More broadly, methods for creating fluorinated quinazolinones often rely on precursors that can be derived from trifluoromethylated anilines. researchgate.net

Thiazoles: The synthesis of N-phenyl-4-(trifluoromethyl)thiazol-2-amine has been reported as an important class of fluorinated heterocyclic compounds. researchgate.net The method provides a concise and efficient route to this valuable scaffold. researchgate.net

Pyrazoles: Pyrazole (B372694) derivatives are widely recognized for their pharmacological activities. nih.gov Syntheses often utilize 4-(trifluoromethyl)phenyl hydrazine (B178648) or related aniline derivatives as key building blocks. nih.govorganic-chemistry.org For example, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been designed and synthesized, showing potent activity as antimicrobial agents against resistant bacteria. nih.govlookchem.com

The following table summarizes representative examples of heterocycles synthesized using trifluoromethylaniline derivatives.

| Heterocycle Class | Specific Compound Example | Precursor/Intermediate | Application/Significance | Reference |

|---|---|---|---|---|

| Quinazoline | N-Phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives | 2-Nitrobenzaldehyde and anilines | Antitumor activity | researchgate.net |

| Quinazoline | N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine | 4-chloro-7-fluoro-6-nitro-quinazoline | Potential biological activities | nih.govambeed.com |

| Thiazole | N-phenyl-4-(trifluoromethyl)thiazol-2-amine | Not specified | Fungicides and insecticides | researchgate.net |

| Pyrazole | N-(trifluoromethyl)phenyl substituted pyrazole derivatives | 4-(trifluoromethyl)phenyl hydrazine | Antibacterial agents | nih.govlookchem.com |

| Indenopyrazole | 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | 4-trifluoromethylphenylhydrazine | Potential medicinal applications | organic-chemistry.org |

Construction of Substituted Amides and Lactams

The nucleophilic nature of the aniline nitrogen makes it an ideal partner in reactions that form amide and lactam structures, which are ubiquitous in pharmaceuticals and advanced materials.

Substituted Amides: The Schotten-Baumann reaction, where primary and secondary amines react with acyl chlorides or anhydrides to form amides, is a fundamental transformation. wikipedia.org this compound and its derivatives are excellent substrates for these reactions. For example, 4-(trifluoromethyl)aniline (B29031) can be reacted with chloro(difluoro)acetic acid to produce the corresponding amide with a 65% yield. acs.orgacs.org A workup-free protocol using DAST (Diethylaminosulfur trifluoride) has been developed for the synthesis of a diverse array of amides, including those from N-methyl-4-(trifluoromethyl)aniline. acs.orgacs.org

The table below showcases the synthesis of various amides from 4-(trifluoromethyl)aniline derivatives.

| Amine Substrate | Acid/Coupling Partner | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-methyl-4-(trifluoromethyl)aniline | Bromo(difluoro)acetic acid | DAST, DCM, rt, 8h | 2-bromo-2,2-difluoro-N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide | 85% | acs.orgacs.org |

| 4-(Trifluoromethyl)aniline | Chloro(difluoro)acetic acid | DAST, DCM, rt, 12h | 2-chloro-2,2-difluoro-N-(4-(trifluoromethyl)phenyl)acetamide | 65% | acs.orgacs.org |

Substituted Lactams: Lactams are cyclic amides that are core components of many biologically active compounds, most notably penicillin antibiotics. nih.gov The N-aryl lactam motif is found in numerous drug candidates and natural products. researchgate.net A novel, one-step palladium-catalyzed approach has been developed for the synthesis of α-(trifluoromethyl)-β-lactams. nih.gov This method involves a three-component cycloaminocarbonylation of a fluorinated olefin, an aniline, and carbon monoxide. nih.gov The reaction is successful with electron-deficient anilines, making it applicable to substrates like this compound, to produce highly functionalized β-lactams in good yields. nih.gov Other general methods for N-aryl lactam synthesis include the copper-catalyzed Goldberg reaction and intramolecular Schmidt rearrangements. researchgate.net

Advanced Functional Material Precursors (e.g., Liquid Crystals, Supramolecular Assemblies)

The rigid structure of the diphenylamine (B1679370) core, combined with the strong dipole moment imparted by the trifluoromethyl group, makes this compound and its derivatives excellent candidates for the construction of advanced functional materials like liquid crystals and supramolecular assemblies.

In the field of liquid crystals, imine derivatives (Schiff bases) synthesized from trifluoromethyl-anilines exhibit diverse mesomorphic behaviors. nih.gov The introduction of a terminal CF₃ group significantly influences the phase transitions and thermal stability of these materials. For example, derivatives of 4-octyloxy-N-(benzylidene)aniline bearing a 4-trifluoromethyl group are known to exhibit stable smectic B phases. tandfonline.com The specific mesophase (e.g., nematic, smectic A, smectic B) can be tuned by altering the length of alkyloxy chains attached to the molecule, demonstrating a clear structure-property relationship. nih.govtandfonline.com Theoretical studies using Density Functional Theory (DFT) have confirmed that these molecules possess a nearly planar geometry, which is conducive to the formation of ordered liquid crystalline phases. researchgate.net

Table 2: Liquid Crystalline Properties of (Trifluoromethyl)aniline Derivatives

| Derivative Structure | Observed Mesophase(s) | Key Finding | Reference |

|---|---|---|---|

| 4-Octyloxy-N-(4-trifluoromethylbenzylidene)aniline | Smectic B | Exhibits a stable smectic B phase. | tandfonline.com |

| (E)-4-(Alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline | Nematic | Short alkyloxy chains lead to nematogenic behavior. | nih.gov |

| (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate | Nematic, Smectic A | Shows excellent thermal mesomorphic stability over wide temperature ranges. | researchgate.net |

Applications in Photocatalysis and Photoredox Chemistry

The electron-rich nature of the aniline moiety allows this compound to participate readily in photoredox catalytic cycles. Upon single-electron oxidation, it can form a radical cation, which can then engage in a variety of bond-forming reactions. This reactivity is central to its application in modern synthetic chemistry.

Photoredox catalysis has emerged as a powerful tool for forming carbon-heteroatom bonds under mild conditions. While specific studies focusing exclusively on this compound are part of a broader field, the principles are well-established for related aniline and aryl derivatives in nickel-photoredox catalyzed C-S cross-coupling and C-N coupling reactions. nih.gov In these systems, a photocatalyst, upon excitation by visible light, facilitates the generation of a reactive Ni(I) species. nih.gov This species can then undergo oxidative addition with an aryl halide. The resulting complex can then couple with a nucleophile, such as a thiol or an amine. The trifluoromethyl group on the aniline can modulate its nucleophilicity and redox potential, influencing reaction efficiency. This approach has expanded the scope of accessible compounds, allowing for the coupling of challenging substrates like aryl bromides in C-S bond formation. nih.gov Similarly, photoredox-catalyzed methods have been developed for decarboxylative cross-coupling reactions to form C-N bonds, creating valuable vicinal diamines from simple α-amino acids and nitrones. nih.gov

Table 3: Representative System for Photoredox-Catalyzed C-S Cross-Coupling

| Component | Example | Function | Reference |

|---|---|---|---|

| Substrate 1 (Aryl Halide) | Aryl Iodides, Aryl Bromides | Electrophilic Partner | nih.gov |

| Substrate 2 (Nucleophile) | Thiols | Nucleophilic Partner | nih.gov |

| Catalyst | Nickel Complex (e.g., NiCl₂·glyme) | Cross-coupling Catalyst | nih.gov |

| Photocatalyst | Iridium or Ruthenium Complex | Absorbs light, facilitates electron transfer | nih.govnih.gov |

| Light Source | Blue LEDs | Excites the photocatalyst | nih.gov |

| Solvent | Aprotic Polar Solvent (e.g., DMA) | Solubilizes reactants | nih.gov |

Photoinduced electron transfer (PET) is a fundamental mechanism that underpins the function of many fluorescent sensors and molecular switches. nih.govqub.ac.uk A typical PET system consists of a fluorophore (an entity that emits light) covalently linked to a quencher (an electron-donating or -accepting moiety). In the case of this compound derivatives, the aniline nitrogen, with its lone pair of electrons, can act as an effective electron donor (the quencher), while an attached chromophore acts as the fluorophore.

Upon photoexcitation of the fluorophore, an electron can be transferred from the highest occupied molecular orbital (HOMO) of the aniline donor to the now-vacant HOMO of the excited fluorophore. nih.gov This process quenches the fluorescence. The efficiency of this PET process is governed by the free energy change (ΔG), as described by the Rehm-Weller equation. researchgate.net The strongly electron-withdrawing CF₃ group on the phenyl ring influences the oxidation potential of the aniline moiety, thereby modulating the ΔG of the PET process.

A key feature of aniline-containing PET systems is their sensitivity to protons. In the presence of acid, the aniline nitrogen is protonated, which effectively eliminates its electron-donating ability. This inhibition of the forward electron transfer prevents fluorescence quenching, leading to a "turn-on" of the light emission. researchgate.net This controllable switching makes such molecules highly valuable for designing chemosensors that can detect changes in pH or the presence of specific analytes. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for N Phenyl 4 Trifluoromethyl Aniline Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic routes to N-phenyl-4-(trifluoromethyl)aniline and its derivatives. Traditional synthesis methods often rely on harsh reagents and generate significant waste. In response, researchers are exploring greener alternatives that offer higher efficiency and a reduced environmental footprint.

One promising approach involves the use of Brönsted acidic ionic liquids as catalysts for Friedel-Crafts reactions. This metal- and solvent-free method has been successfully used to synthesize aniline-based triarylmethanes, demonstrating good to excellent yields (up to 99%). nih.gov Another innovative strategy employs Diethylaminosulfur trifluoride (DAST) for the synthesis of fluorinated amides under ambient conditions. This protocol is notable for its workup-free procedure and has been successfully applied to a range of amines, including 4-(trifluoromethyl)aniline (B29031), to produce various amides with moderate to good yields. acs.orgacs.org For instance, the reaction of 4-(trifluoromethyl)aniline with chloro(difluoro)acetic acid yielded the corresponding amide in 65% yield. acs.orgacs.org

The use of deep eutectic solvents (DES) is also gaining traction. A mixture of choline (B1196258) chloride and lactic acid has been shown to be an effective medium for the synthesis of N-allylanilines, with one derivative of this compound being produced in over 95% yield. These methods highlight a significant shift towards more sustainable chemical manufacturing processes.

Table 1: Comparison of Sustainable Synthesis Methods for this compound Derivatives

| Method | Catalyst/Solvent | Key Advantages | Example Derivative Yield |

| Friedel-Crafts Reaction | Brönsted acidic ionic liquid | Metal- and solvent-free, high yields | Up to 99% nih.gov |

| Amide Synthesis | Diethylaminosulfur trifluoride (DAST) | Ambient conditions, workup-free | 65% acs.orgacs.org |

| N-allylation | Deep Eutectic Solvent (Choline chloride/lactic acid) | Biodegradable solvent, high yields | >95% |

Exploration of Novel Reactivity and Catalytic Pathways

The unique electronic properties of the trifluoromethyl group in this compound make it an attractive component in the development of novel catalysts and in the exploration of new chemical reactions. The electron-withdrawing nature of the CF3 group can significantly influence the reactivity of the aniline (B41778) moiety, opening up new avenues for catalyst design.

Research into N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a derivative containing the trifluoromethylphenyl motif, has demonstrated its effectiveness as an organocatalyst. rsc.org These thiourea-based catalysts are adept at activating substrates and stabilizing negative charges in transition states through hydrogen bonding. rsc.org This has significant implications for a wide range of organic transformations.

Furthermore, visible light-catalyzed fluoroalkylation reactions of aniline derivatives are an active area of research. conicet.gov.ar These photocatalytic methods allow for the direct introduction of fluoroalkyl groups into aromatic rings under mild conditions, a process of great interest for the synthesis of biologically active compounds. conicet.gov.ar The development of new protocols for the trifluoromethylation of anilines, such as those using hydroxylamine-mediated radical processes or copper-mediated reactions with fluoroform, further expands the synthetic utility of this class of compounds. researchgate.net

Advanced In Silico Design and Prediction of this compound Derivatives

Computational chemistry and in silico modeling are becoming indispensable tools in the design and prediction of the properties of new this compound derivatives. These methods allow for the rational design of molecules with specific biological activities or material properties, significantly accelerating the discovery process.

Density Functional Theory (DFT) is a powerful method used to study the structural, electronic, and thermodynamic properties of molecules. For example, DFT calculations have been used to investigate the vibrational spectra and electronic properties of 4-nitro-3-(trifluoromethyl)aniline, providing insights into the influence of substituents on the benzene (B151609) ring. nih.gov Such studies help in understanding the structure-property relationships that govern the behavior of these molecules.

Molecular docking studies are another crucial in silico technique, particularly in drug discovery. By simulating the interaction between a small molecule and a biological target, researchers can predict the binding affinity and potential biological activity of new compounds. nih.govnih.gov For instance, in silico molecular docking has been used to provide a structural rationale for the observed inhibitory activity of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides against various cancer cell lines. nih.gov Similarly, the design of novel pyrazole (B372694) derivatives as potent antimicrobial agents has been guided by in silico studies, highlighting the power of computational approaches in developing new therapeutic agents. nih.gov

Table 2: In Silico Tools and Their Applications in this compound Research

| In Silico Tool | Application | Key Insights |

| Density Functional Theory (DFT) | Calculation of molecular structure, vibrational frequencies, and electronic properties. | Understanding of structure-property relationships and substituent effects. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Rational design of new therapeutic agents with enhanced activity. nih.govnih.gov |

| Homology Modeling | Creation of 3D models of proteins for which no experimental structure is available. | Enables docking studies for novel biological targets. mdpi.com |

Integration into Next-Generation Functional Materials and Supramolecular Architectures

The unique properties imparted by the trifluoromethyl group make this compound and its derivatives promising building blocks for the creation of next-generation functional materials and complex supramolecular architectures. The strong C-F bonds and the electron-withdrawing nature of the CF3 group can enhance thermal stability, influence molecular packing, and tune electronic properties.

The trifluoromethylphenyl motif is being incorporated into a variety of materials. For example, it is a key component in the development of aggregation-induced emission materials and magnetic materials. ambeed.com In the field of medicinal chemistry, this moiety is present in numerous inhibitors and agonists, highlighting its importance in the design of bioactive molecules. ambeed.com

Furthermore, the ability of aniline derivatives to participate in hydrogen bonding and other non-covalent interactions makes them ideal candidates for the construction of supramolecular assemblies. These ordered structures can exhibit novel properties and functions, with potential applications in areas such as sensing, catalysis, and drug delivery. The synthesis of triarylmethanes from aniline derivatives is one example of how these building blocks can be used to create larger, more complex structures with potential applications in materials science. nih.gov

The continued exploration of this compound in these emerging areas is expected to lead to the development of innovative materials with tailored properties and functions.

Q & A

Q. What are the recommended synthetic routes for preparing N-phenyl-4-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) can facilitate coupling between brominated intermediates and aniline derivatives in solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C). Reaction optimization includes adjusting base strength (e.g., potassium carbonate) and solvent polarity to enhance regioselectivity and yield . Post-synthesis purification often employs reverse-phase column chromatography (C18, acetonitrile/water with formic acid) to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Identifies substituent positions on the aromatic ring and confirms trifluoromethyl group integration. For example, ¹⁹F NMR typically shows a singlet near -60 ppm for CF₃ groups .

- FT-IR : Detects amine (-NH₂) stretching vibrations (~3400 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 265 [M+H]+ for derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing (-I effect), directing electrophiles to meta/para positions. Computational studies (e.g., DFT at B3LYP/6-311++G**) quantify this effect by analyzing frontier molecular orbitals (FMOs) and charge distribution. For example, reduced electron density at the ortho position suppresses substitution there, favoring para reactivity in nitration or halogenation .

Q. What strategies resolve contradictions in biological activity data for trifluoromethyl-aniline derivatives?

- Methodological Answer :

- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets (e.g., enzymes, receptors).

- Metabolic Stability Tests : Incubate compounds with liver microsomes to assess CYP450-mediated degradation. The -CF₃ group often enhances stability by reducing oxidative metabolism .

- Structural Analog Comparison : Compare activity of positional isomers (e.g., 3-CF₃ vs. 4-CF₃) to isolate electronic vs. steric effects .

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), solubility, and blood-brain barrier penetration. The -CF₃ group increases logP by ~1.5 units, improving membrane permeability but risking hepatotoxicity .

- Docking Simulations : AutoDock Vina models ligand-receptor interactions (e.g., with cannabinoid receptors) to rationalize binding modes observed in vitro .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the catalytic activity of palladium in cross-coupling reactions?

- Methodological Answer :

- Blank Reactions : Run without catalyst to confirm no background coupling.

- Catalyst Loading Studies : Vary Pd(0) concentration (0.5–5 mol%) to optimize turnover number (TON).

- Leaching Tests : Filter catalyst mid-reaction; continued conversion indicates homogeneous catalysis .

Q. How do solvent polarity and temperature affect the reaction kinetics of nucleophilic substitution in trifluoromethyl-anilines?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating SNAr reactions. Arrhenius plots (ln(k) vs. 1/T) quantify activation energy (Eₐ). For example, Eₐ decreases by ~15 kJ/mol in DMF vs. THF due to better charge stabilization .

Safety & Handling

Q. What are the critical safety protocols for handling this compound derivatives?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (classified as Acute Tox. 4 Inhalation) .

- PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure (H315, H319 hazards) .

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Retrosynthesis Analysis